molecular formula C19H20BrFN2O2 B10885197 2-(4-Bromophenoxy)-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone

2-(4-Bromophenoxy)-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone

Cat. No.: B10885197
M. Wt: 407.3 g/mol
InChI Key: JGCUQUQXSZHTCA-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone is a synthetic organic compound that features a bromophenoxy group and a fluorobenzyl-substituted piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenoxy)-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone typically involves multiple steps:

    Formation of the Bromophenoxy Intermediate: This step involves the reaction of 4-bromophenol with an appropriate alkylating agent under basic conditions to form the bromophenoxy intermediate.

    Synthesis of the Piperazine Derivative: The piperazine derivative is synthesized by reacting piperazine with 2-fluorobenzyl chloride in the presence of a base.

    Coupling Reaction: The final step involves coupling the bromophenoxy intermediate with the piperazine derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenoxy)-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as acting on specific receptors or enzymes.

    Industry: Utilized in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenoxy)-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenoxy)-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone: Similar structure with a chlorine atom instead of bromine.

    2-(4-Bromophenoxy)-1-[4-(2-methylbenzyl)piperazin-1-yl]ethanone: Similar structure with a methyl group instead of fluorine.

Uniqueness

2-(4-Bromophenoxy)-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone is unique due to the presence of both bromine and fluorine atoms, which can influence its chemical reactivity and biological activity. The combination of these substituents may result in distinct properties compared to similar compounds.

Properties

Molecular Formula

C19H20BrFN2O2

Molecular Weight

407.3 g/mol

IUPAC Name

2-(4-bromophenoxy)-1-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C19H20BrFN2O2/c20-16-5-7-17(8-6-16)25-14-19(24)23-11-9-22(10-12-23)13-15-3-1-2-4-18(15)21/h1-8H,9-14H2

InChI Key

JGCUQUQXSZHTCA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2F)C(=O)COC3=CC=C(C=C3)Br

Origin of Product

United States

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